molecular formula C16H20Cl3NO10 B017321 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate CAS No. 86520-63-0

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate

Katalognummer B017321
CAS-Nummer: 86520-63-0
Molekulargewicht: 492.7 g/mol
InChI-Schlüssel: IBUZGVQIKARDAF-MBJXGIAVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .


Synthesis Analysis

A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study has been carried out .


Molecular Structure Analysis

The molecular formula of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide is C14H19N3O9 . The glucopyranosyl ring appears in a regular (4)C(1) chair conformation with all the substituents in equatorial positions, except for the anomeric azide group, which adopts an axial orientation .


Chemical Reactions Analysis

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide is used in N- and S- galactosylation reactions . Additionally, known tertbutyldimethylsilyl (2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-(1–>3)-4,6-O-benzylidene-2-deoxy-2-dimethylmaleimido-beta-D-glucopyranoside was transformed into O- trichloroacetimidate as glycosyl donor .


Physical And Chemical Properties Analysis

The molecular weight of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide is 373.32 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 11 .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

This compound is used as a reagent for chemistries such as N- and S- galactosylation reactions . It’s also used in the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .

3. Methods of Application or Experimental Procedures The compound is typically used in a reaction with a nucleophile, which attacks the anomeric center, displacing the bromide and forming a new glycosidic bond. The acetyl groups serve to protect the other hydroxyl groups on the sugar from reacting. After the reaction, the acetyl groups can be removed to give the desired glycoside product.

Results or Outcomes

The use of this compound allows for the selective formation of glycosidic bonds, which is a key step in the synthesis of complex carbohydrates. This is particularly important in the synthesis of biologically active compounds, such as antibiotics and anticancer agents.

Summary of the Application

This compound is used as a reagent for chemistries such as N- and S- galactosylation reactions . It’s also used in the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the Respiratory system .

Zukünftige Richtungen

Results show that high affinity and selectivity for a single galectin can be achieved by targeting unique subsites, which holds promise for further development of small and selective galctin inhibitors .

Eigenschaften

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUZGVQIKARDAF-MBJXGIAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454862
Record name 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate

CAS RN

86520-63-0
Record name 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate
Reactant of Route 2
Reactant of Route 2
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate
Reactant of Route 3
Reactant of Route 3
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate
Reactant of Route 4
Reactant of Route 4
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate
Reactant of Route 5
Reactant of Route 5
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate
Reactant of Route 6
Reactant of Route 6
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate

Citations

For This Compound
7
Citations
JALM van Dorst, CJ van Heusden, AF Voskamp… - Carbohydrate …, 1996 - Elsevier
Five trisaccharide derivatives designed for detailed exploration of the acceptor specificity of glycosyltransferases involved in termination of N-acetyllactosamine-type structures have …
Number of citations: 12 www.sciencedirect.com
JFG Vliegenthart, J van Dorst… - Carbohydrate …, 1996 - dspace.library.uu.nl
64 JALM van Dorst et al./Carbohydrate Research 291 (1996) 63-83 cosyl donors in the syntheses of 1 and 5. The modified galactosyl derivatives required subtle anomeric activation. …
Number of citations: 2 dspace.library.uu.nl
AMP van Steijn, JP Kamerling, JFG Vliegenthart - Carbohydrate research, 1992 - Elsevier
The synthesis is reported of methyl 3-O-(4-O-β-d-galactopyranosyl-α-d-glucopyranosyl)α-l-rhamnopyranoside (1), methyl-2-O-α-d-glucopyranosyl-4-O-β-d-glucopyranosyl-β-d-…
Number of citations: 42 www.sciencedirect.com
JJ Krepinsky, DM Whitfield, SP Douglas… - Methods in …, 1994 - Elsevier
Publisher Summary The evaluation of biological activity requires absolutely pure compounds in relatively large quantities. Because glycosylation of carbohydrate primary hydroxyls …
Number of citations: 3 www.sciencedirect.com
E Tanahashi, K Murase, M Shibuya… - Journal of …, 1997 - Taylor & Francis
A systematic synthesis of sulfatide (I) and novel sulfatide analogs (II-VI) carrying 2-(tetradecyl)hexadecyl group as a ceramide substitute is described. The 3-O-, 4-O- and 3,4-di-O-…
Number of citations: 20 www.tandfonline.com
Z Gan, S Cao, Q Wu, R Roy - 1999 - Taylor & Francis
An efficient methodology for regiospecific glycosylation was developed by using 6-O-tert-butyldiphenylsilyl N-acetylglucosamine derivatives 3 and 5 which bear two free hydroxyl groups …
Number of citations: 44 www.tandfonline.com
SP Douglas, DM Whitfield… - Journal of the American …, 1995 - ACS Publications
The emerging understanding of the critical role of oligosaccharides in biological processes and the promise of therapeutics based on oligosaccharides create an urgent need for an …
Number of citations: 177 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.